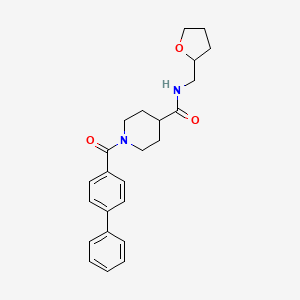![molecular formula C26H29N3O3S B4064614 methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4064614.png)
methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate
Overview
Description
Methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate is 463.19296297 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex chemical structures often involves multi-step reactions, providing insights into reaction mechanisms and the formation of novel compounds. For instance, studies on benzodiazepinooxazoles reveal reactions and rearrangements leading to the formation of exo-methylene compounds and isoindoles, offering a mechanistic understanding of chemical transformations in similar compounds (Terada et al., 1973). Similarly, the development of serotonin-3 receptor antagonists through structure-activity relationship studies highlights the importance of the aromatic nucleus in influencing biological activity, which could be relevant for similar dibenzo[b,e][1,4]diazepine derivatives (Harada et al., 1995).
Novel Compounds and Biological Activity
Research on dibenzo[b,e][1,4]diazepine derivatives also includes the synthesis of labeled compounds for biological studies. For example, the synthesis of [(11)C]Am80 using Pd(0)-mediated rapid carbonylation demonstrates advanced techniques in radiochemistry, applicable to the development of diagnostic and therapeutic agents (Takashima-Hirano et al., 2012). Additionally, studies focusing on the synthesis of heterocyclic compounds through annulation of dibenzoxepin derivatives contribute to the discovery of novel molecules with potential pharmacological applications (Kumar et al., 2007).
Transition-Metal-Free Reactions
The development of transition-metal-free reactions for the conversion of dibenzo[b,e][1,4]diazepines to phenazines under mild conditions illustrates innovative approaches to chemical synthesis, potentially relevant for the environmental and cost-effective production of similar compounds (Laha et al., 2014).
Structural Studies
Exploring the structural aspects of similar compounds, such as the synthesis and structure analysis of a new polycyclic system containing the 1,4-benzodiazepine fragment, provides valuable insights into the molecular architecture and its implications for biological activity and material properties (Ukhin et al., 2011).
properties
IUPAC Name |
methyl 4-[5-(ethylcarbamothioyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-5-27-25(33)29-20-9-7-6-8-18(20)28-19-14-26(2,3)15-21(30)22(19)23(29)16-10-12-17(13-11-16)24(31)32-4/h6-13,23,28H,5,14-15H2,1-4H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQWAMHRGXWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)
![N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064543.png)
![4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4064557.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B4064562.png)
![1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4064572.png)

![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)acetamide](/img/structure/B4064586.png)

![N-(diphenylmethyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064599.png)
![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4064605.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4064612.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B4064620.png)